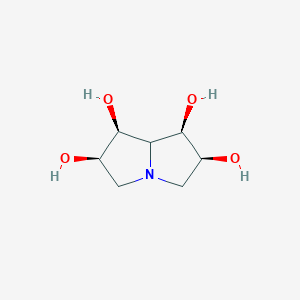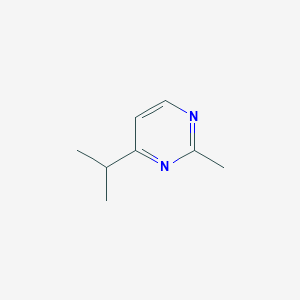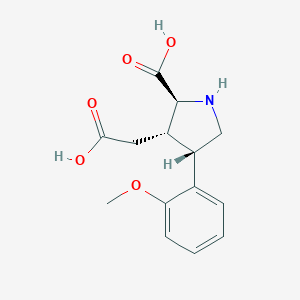
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAA is a derivative of the amino acid proline and has been shown to have anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid inhibits the activation of this pathway by preventing the degradation of IκBα, a protein that inhibits the activation of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines and a reduction in inflammation.
Effets Biochimiques Et Physiologiques
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has also been shown to reduce the levels of inflammatory markers, such as C-reactive protein and interleukin-1β, in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in lab experiments is its high solubility in water, which allows for easy administration and dosing. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is also stable under physiological conditions, which makes it suitable for in vivo studies. However, one limitation of using 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is its relatively low potency compared to other anti-inflammatory and analgesic drugs.
Orientations Futures
There are several future directions for the study of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid. One potential application is in the treatment of cancer, as 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to inhibit the growth of cancer cells in vitro. Another potential application is in the treatment of neurodegenerative diseases, as 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease. Further studies are needed to elucidate the full potential of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in these and other disease states.
Méthodes De Synthèse
The synthesis of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the reaction of 2-methoxybenzaldehyde with proline ethyl ester in the presence of a catalytic amount of acetic acid. The resulting product is then hydrolyzed to yield 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid. This method has been optimized to produce high yields of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid and has been used in various scientific studies.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has also been shown to have analgesic effects by modulating the activity of opioid receptors in the brain.
Propriétés
Numéro CAS |
132785-33-2 |
|---|---|
Nom du produit |
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid |
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-methoxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-20-11-5-3-2-4-8(11)10-7-15-13(14(18)19)9(10)6-12(16)17/h2-5,9-10,13,15H,6-7H2,1H3,(H,16,17)(H,18,19)/t9-,10+,13-/m0/s1 |
Clé InChI |
RPYRLXFYICBMOZ-CWSCBRNRSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@H]2CN[C@@H]([C@H]2CC(=O)O)C(=O)O |
SMILES |
COC1=CC=CC=C1C2CNC(C2CC(=O)O)C(=O)O |
SMILES canonique |
COC1=CC=CC=C1C2CNC(C2CC(=O)O)C(=O)O |
Autres numéros CAS |
132785-33-2 |
Synonymes |
4-(2-methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid MFPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



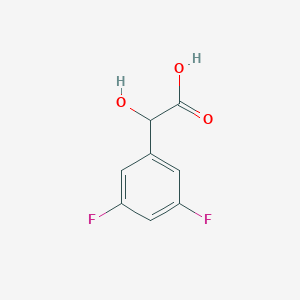
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
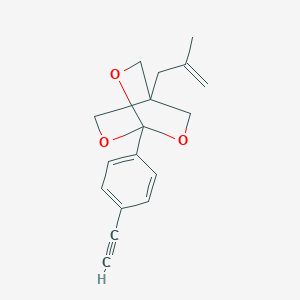
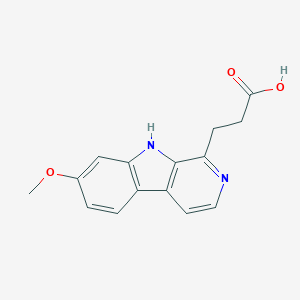
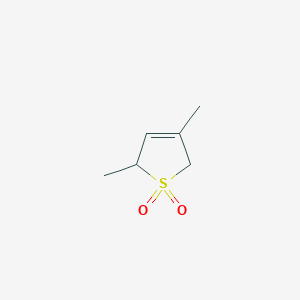
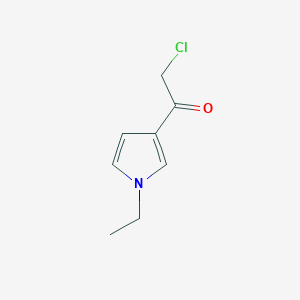
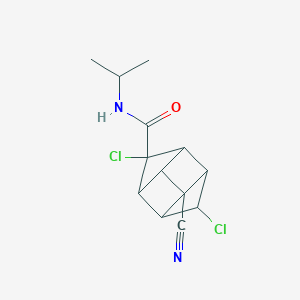
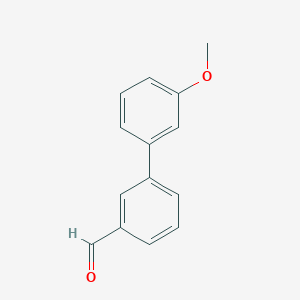
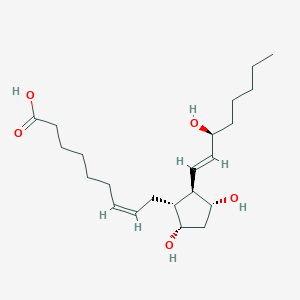

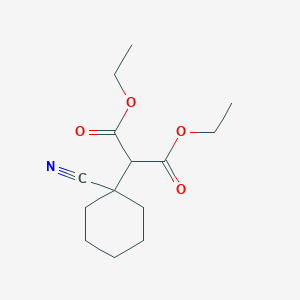
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
